molecular formula C34H31FN6O5S2 B2817650 N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide CAS No. 393573-81-4

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide

Cat. No.: B2817650
CAS No.: 393573-81-4
M. Wt: 686.78
InChI Key: ITOBDNKVOQGQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide (hereafter referred to as the "target compound") is a structurally complex molecule featuring a 4,5-dihydropyrazole core linked to a 1,2,4-triazole ring via a sulfanyl bridge. Key substituents include 2,3-dimethoxyphenyl, thiophen-2-yl, and 2-fluorobenzamide groups, which likely influence its physicochemical and biological properties . This article provides a detailed comparison with structurally related compounds, emphasizing synthetic pathways, functional group variations, and spectroscopic characteristics.

Properties

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H31FN6O5S2/c1-44-27-14-7-6-13-25(27)40-30(19-36-33(43)21-10-4-5-12-23(21)35)37-38-34(40)48-20-31(42)41-26(18-24(39-41)29-16-9-17-47-29)22-11-8-15-28(45-2)32(22)46-3/h4-17,26H,18-20H2,1-3H3,(H,36,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOBDNKVOQGQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)C6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31FN6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that derivatives of pyrazole compounds have shown promise in inhibiting tumor cell growth. For instance, studies have demonstrated that pyrazole derivatives can effectively inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and K562 (leukemia) cells. The compound's structure allows for interactions with specific molecular targets involved in cancer pathways, potentially modulating signaling pathways like PTEN/Akt/NF-кB .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activities. Pyrazole derivatives are known for their ability to combat various bacterial and fungal infections. The introduction of specific functional groups enhances their efficacy against resistant strains . The structural modifications in N-{[5-({...})]} may lead to increased potency against pathogens through mechanisms that disrupt microbial cell function.

3. Anti-inflammatory Effects

Studies have indicated that certain pyrazole derivatives possess anti-inflammatory properties. These compounds can inhibit inflammatory mediators and pathways, making them potential candidates for treating conditions characterized by excessive inflammation .

Synthesis and Evaluation of Anticancer Activity

A study synthesized several derivatives based on the pyrazole scaffold and evaluated their anticancer properties against human breast cancer cell lines. The results showed that some derivatives exhibited significant inhibitory activity on cell growth, suggesting that structural modifications can enhance anticancer efficacy .

Exploration of Antimicrobial Activities

In another study, researchers synthesized a series of pyrazole derivatives and assessed their antimicrobial activities against various pathogens. The findings indicated that specific modifications to the pyrazole core significantly improved antibacterial and antifungal activities compared to standard treatments .

Mechanism of Action

The mechanism of action of N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Scaffold and Functional Groups

The target compound shares structural motifs with several derivatives:

  • Isostructural Chloro/Bromo Derivatives (Compounds 4 and 5) : These feature a thiazole-pyrazole core with 4-fluorophenyl and triazolyl groups. The substitution of chloro (Compound 4) or bromo (Compound 5) at the aryl position demonstrates how halogen size impacts intermolecular interactions and antimicrobial activity .
  • V025-8110 : A 4,5-dihydropyrazole derivative with 2-chlorophenyl and 2,5-dimethoxyphenyl substituents. Unlike the target compound, it lacks the triazole-thioether linkage and instead incorporates a trifluoromethylbenzamide group .
  • N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide : This analog substitutes the 2-fluorobenzamide with a phenylacetamide group and replaces 2-methoxyphenyl with m-tolyl, highlighting the role of electron-withdrawing vs. electron-donating groups .

Tautomerism in 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring in the target compound may exhibit tautomerism (thione vs. thiol forms). Similar compounds, such as those in , exist predominantly in the thione form, as confirmed by IR spectra (absence of νS-H bands at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .

Key Reactions

  • S-Alkylation of Triazoles : The target compound’s synthesis likely involves S-alkylation of a 1,2,4-triazole-3-thione with α-halogenated ketones, analogous to methods used for compounds [10–15] in . This reaction is performed in basic media to favor thiolate ion formation .
  • Hydrazinecarbothioamide Cyclization : Precursors like hydrazinecarbothioamides (e.g., compounds [4–6]) are cyclized under reflux with NaOH to form triazole-thiones, a step critical for introducing the heterocyclic core .

Comparison with Pyrazole Derivatives

Pyrazole-thiazole hybrids (e.g., ) are synthesized via condensation of hydrazines with thiocarbamoyl intermediates, differing from the target compound’s reliance on triazole-thioether linkages .

Physicochemical and Spectroscopic Properties

IR and NMR Spectral Data

  • IR Spectroscopy : The target compound’s carbonyl (C=O) and thioamide (C=S) groups are expected to absorb at ~1663–1682 cm⁻¹ and ~1243–1258 cm⁻¹, respectively, consistent with related triazole-thiones .
  • 1H-NMR : The 2-fluorobenzamide moiety would show a deshielded aromatic proton signal near δ 7.8–8.2 ppm, similar to fluorinated analogs in and .

Molecular Properties

  • Hydrogen-Bonding Capacity : The triazole-thione and fluorobenzamide groups provide hydrogen-bonding sites, akin to antimicrobial compounds in .

Tabulated Comparison of Key Compounds

Compound Name/ID Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrazole-Triazole-Thioether 2,3-Dimethoxyphenyl, 2-fluorobenzamide Not reported
Compound 4 () Thiazole-Pyrazole 4-Chlorophenyl, 4-fluorophenyl Antimicrobial
V025-8110 () 4,5-Dihydropyrazole 2-Chlorophenyl, trifluoromethylbenzamide Not reported
N-(...)-2-phenylacetamide () Pyrazole-Triazole-Thioether 4-Methoxyphenyl, phenylacetamide Not reported
5-(4-Fluorophenyl)-... () Pyrazole-Carbothioamide 4-Fluorophenyl, methyltriazolyl Biological studies

Biological Activity

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Properties:

  • Molecular Formula: C36H36N6O5S2
  • Molecular Weight: 696.85 g/mol
  • IUPAC Name: N-{[5-[({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide
  • LogP: 6.3684

Anticancer Properties

Research indicates that compounds containing pyrazole and triazole moieties exhibit promising anticancer activities. For instance, derivatives of pyrazoles have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. A study demonstrated that certain pyrazole derivatives inhibited the proliferation of cancer cells by modulating key signaling pathways involved in cell cycle regulation and apoptosis .

Case Study:
In a screening of a drug library on multicellular spheroids, a related pyrazole compound displayed significant anticancer activity against multiple cancer types. The mechanism involved the inhibition of specific kinases that are crucial for cancer cell survival .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties due to the presence of the pyrazole and triazole rings. Studies have shown that similar compounds can effectively inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. For example, modifications on the pyrazole scaffold have resulted in compounds that exhibited up to 85% inhibition of TNF-alpha at low concentrations compared to standard anti-inflammatory drugs like dexamethasone .

Table 1: Inhibitory Activity of Pyrazole Derivatives

CompoundTNF-alpha Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Compound A76%86%1
Compound B61%76%10

Antimicrobial Activity

The antimicrobial properties of compounds with similar structures have also been investigated. In vitro studies have demonstrated that these compounds can inhibit various bacterial strains and fungi. For instance, one study reported that certain pyrazole derivatives showed significant antimicrobial activity against E. coli and Aspergillus niger, suggesting a broad-spectrum effect .

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in inflammatory responses and cancer progression.
  • Receptor Modulation: Interaction with specific receptors could modulate cellular signaling pathways critical for cell survival and proliferation.
  • Cytotoxic Effects: Induction of apoptosis through mitochondrial pathways may contribute to its anticancer effects.

Q & A

Q. What are the critical steps in the synthesis of this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions, including nucleophilic substitutions and amide bond formations. Key steps include the formation of the 4,5-dihydro-1H-pyrazole core and subsequent functionalization with thiophene and triazole moieties. Reaction parameters such as solvent choice (e.g., ethyl alcohol for reflux conditions), temperature control, and catalysts (e.g., coupling agents) are crucial for yield optimization. For example, highlights the necessity of precise conditions (e.g., reflux duration) to avoid side products.

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation, while NMR (1H/13C) and mass spectrometry are essential for verifying purity and functional groups. FT-IR can confirm the presence of specific bonds like C=O and S–S. For complex heterocycles, 2D NMR techniques (e.g., HSQC, HMBC) resolve overlapping signals .

Q. How does the compound interact with biological targets, and what preliminary assays are used to evaluate its activity?

The compound’s thiophene and triazole groups likely mediate interactions with enzymes or receptors. Preliminary assays include enzyme inhibition studies (e.g., kinase assays) and cell viability tests (MTT assay). notes that fluorophenyl and thiazole analogs exhibit antimicrobial and antitumor activities, suggesting similar screening frameworks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

SAR studies should systematically modify substituents on the pyrazole, triazole, and benzamide moieties. For instance:

  • Replace the 2-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to assess effects on target binding.
  • Vary the methoxy substituents on the phenyl rings to study steric and electronic influences. compares analogs with pyrazole-thiazole hybrids, demonstrating how structural variations correlate with antitumor activity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent systems). A meta-analysis approach is recommended:

  • Replicate assays under standardized protocols.
  • Use computational docking to validate target specificity.
  • Compare pharmacokinetic properties (e.g., solubility in DMSO vs. aqueous buffers). highlights how solvent polarity impacts tautomeric equilibria in triazole derivatives, which could explain activity variations .

Q. How do solvent effects and tautomeric equilibria influence the compound’s reactivity in synthetic pathways?

Polar aprotic solvents (e.g., DMF) stabilize intermediates in nucleophilic substitutions, while protic solvents (e.g., ethanol) favor cyclization. For example, shows that ethyl alcohol promotes thiosemicarbazide formation during triazole synthesis. Tautomerism in thione-thiol forms (common in triazoles) can alter reactivity, requiring pH control .

Q. What advanced computational methods predict the compound’s pharmacokinetic properties?

Q. What in silico tools are effective for optimizing synthetic routes?

Retrosynthesis software (e.g., ChemAxon’s Route Designer) identifies feasible pathways. Density functional theory (DFT) calculates transition-state energies for key steps like amide coupling. emphasizes the role of coupling agents (e.g., EDC/HOBt) in reducing activation energy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.